

characterization of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

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An In-Depth Technical Guide to the Characterization of **2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde**

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Introduction: A Molecule of Convergent Functionality

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound featuring a trifecta of chemically significant functional groups: a 2,4-disubstituted oxazole ring, an aromatic nitro group, and an aldehyde. The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is prevalent in numerous natural products and synthetic molecules, serving as a cornerstone for drug discovery due to its ability to form various non-covalent interactions with biological receptors and enzymes.[1][2] The presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the molecule and is a known pharmacophore in many antimicrobial and anticancer agents, although it can also be a toxicophore.[3][4] The aldehyde group provides a reactive handle for further synthetic transformations, making this compound a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a plausible synthetic route, detailed spectroscopic characterization, and potential reactivity, grounded in established chemical principles and data from analogous structures.

Section 1: Physicochemical and Computed Properties

A molecule's physical and computed properties are fundamental to understanding its behavior in both chemical and biological systems. The topological polar surface area (TPSA), for instance, is a key indicator of a drug's potential for membrane permeability. The properties of **2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde**, summarized below, suggest a molecule with moderate polarity and limited conformational flexibility.

Table 1: Physicochemical and Computed Properties

Property	Value	Source
CAS Number	885274-46-4	[5][6]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₄	[5]
Molecular Weight	232.195 g/mol	[5]
Exact Mass	232.04840674 Da	[5]
Topological Polar Surface Area	88.9 Å ²	[5]
Rotatable Bond Count	2	[5]
Hydrogen Bond Acceptor Count	5	[5]
Predicted pKa	-3.23 ± 0.10	[5]
XLogP3-AA	2.5	[5]

Section 2: Synthesis Pathway

While a specific published synthesis for this exact molecule is not readily available, a highly plausible and efficient route is the van Leusen oxazole synthesis. This reaction is a cornerstone of heterocyclic chemistry for preparing oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[2] The reaction proceeds via a base-mediated cycloaddition, followed by elimination to form the aromatic oxazole ring.

Proposed Synthetic Protocol: Van Leusen Oxazole Synthesis

This protocol describes a robust method for synthesizing the title compound from commercially available starting materials.

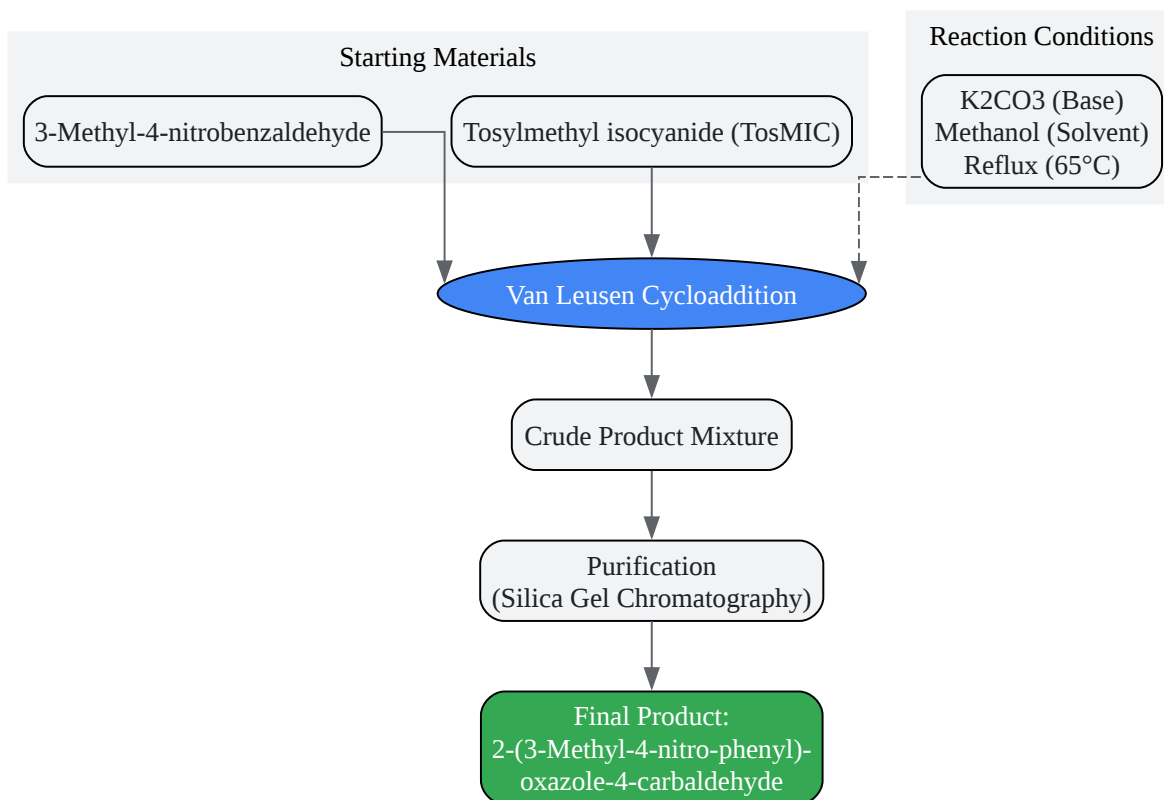
Starting Materials:

- 3-Methyl-4-nitrobenzaldehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium Carbonate (K_2CO_3)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Step-by-Step Procedure:

- **Reaction Setup:** To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methyl-4-nitrobenzaldehyde (1.0 eq) and Tosylmethyl isocyanide (TosMIC, 1.1 eq).
- **Solvent Addition:** Add anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde) to the flask.
- **Base Addition:** While stirring at room temperature, add anhydrous potassium carbonate (K_2CO_3 , 2.0 eq) portion-wise over 5 minutes. The causality here is crucial: K_2CO_3 acts as the base required to deprotonate the TosMIC, forming the nucleophilic species that attacks the aldehyde carbonyl. Methanol serves as a protic solvent that facilitates the reaction cascade.

- **Reaction Execution:** Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Partition the resulting residue between dichloromethane (DCM) and water. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This removes residual acid and salts.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde**.



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Caption: Proposed synthetic workflow via the van Leusen reaction.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural proof of a synthesized compound. The following sections detail the expected spectral data for the title compound, based on the analysis of its functional groups and data from structurally related molecules.^{[7][8][9]}

Table 2: Predicted Spectroscopic Data Summary

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Aldehyde-H (s)	δ 10.0 - 10.2 ppm
Oxazole-H (s)	δ 8.3 - 8.5 ppm	
Phenyl-H (d)	δ 8.1 - 8.2 ppm	
Phenyl-H (s)	δ 8.0 - 8.1 ppm	
Phenyl-H (d)	δ 7.6 - 7.7 ppm	
Methyl-H (s)	δ 2.6 - 2.7 ppm	
¹³ C NMR	Aldehyde C=O	δ 184 - 186 ppm
Oxazole C2	δ 160 - 162 ppm	
Phenyl C-NO ₂	δ 149 - 151 ppm	
Oxazole C4	δ 147 - 149 ppm	
Phenyl C-CH ₃	δ 138 - 140 ppm	
Phenyl & Oxazole C	δ 120 - 135 ppm	
Methyl C	δ 20 - 22 ppm	
IR (cm ⁻¹)	C-H (aldehyde)	~2850, ~2750 cm ⁻¹
C=O (aldehyde)	1690 - 1710 cm ⁻¹	
C=N, C=C (aromatic)	1600 - 1450 cm ⁻¹	
N-O (asymmetric)	1520 - 1560 cm ⁻¹	
N-O (symmetric)	1340 - 1360 cm ⁻¹	
Mass Spec.	Molecular Ion [M] ⁺	m/z 232

Detailed Spectroscopic Analysis

- ¹H NMR (Proton Nuclear Magnetic Resonance): The most downfield signal is expected for the aldehyde proton, appearing as a sharp singlet around δ 10.1 ppm.^[7] The proton on the

C5 position of the oxazole ring will also be a singlet, typically found around δ 8.4 ppm. The three protons on the substituted phenyl ring will exhibit a complex splitting pattern; a doublet for the proton ortho to the nitro group, a singlet-like signal for the proton between the methyl and oxazole-linking carbon, and another doublet for the proton ortho to the methyl group. The methyl group protons will appear as a sharp singlet further upfield, around δ 2.6 ppm.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon will be the most deshielded, appearing around δ 185 ppm. The carbons of the oxazole and phenyl rings will resonate in the δ 120-162 ppm region. The carbon atom attached to the electron-withdrawing nitro group (C-NO₂) is expected at a significant downfield shift. The methyl carbon will be the most upfield signal, appearing around δ 21 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key absorbances include a strong, sharp peak for the aldehyde C=O stretch between 1690-1710 cm⁻¹.^[9] Two characteristic C-H stretching bands for the aldehyde will appear near 2850 and 2750 cm⁻¹. The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.^[10] Aromatic and heterocyclic C=C and C=N stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
- MS (Mass Spectrometry): In electron impact mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z = 232, corresponding to the molecular weight. Key fragmentation pathways would likely involve the loss of the nitro group (M-46, loss of NO₂) and the aldehyde group (M-29, loss of CHO). Cleavage of the oxazole ring can also lead to characteristic fragment ions.^[11]

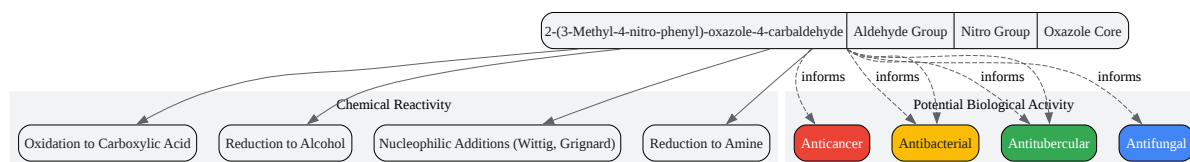
Section 4: Chemical Reactivity and Biological Potential

The reactivity of **2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde** is dictated by its primary functional groups, making it a valuable synthetic intermediate.

- The Aldehyde Group: This group is a prime site for nucleophilic addition. It can be oxidized to the corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid, a compound noted in chemical supplier databases.^[12] It can also be reduced to a primary

alcohol or used in Wittig reactions to form alkenes, and Grignard reactions to form secondary alcohols.

- **The Nitro Group:** The aromatic nitro group is readily reduced to an amine (NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be used in a wide array of coupling reactions to build molecular diversity. The nitro group strongly deactivates the phenyl ring towards electrophilic aromatic substitution.[3]
- **The Oxazole-Phenyl Scaffold:** The core scaffold is a known pharmacophore. Oxazole derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][13][14] The nitroimidazole class of compounds, which shares structural motifs, has been extensively explored for antitubercular activity.[15] The combination of the oxazole ring with a nitro-aromatic system suggests that this molecule and its derivatives are promising candidates for screening in various therapeutic areas.

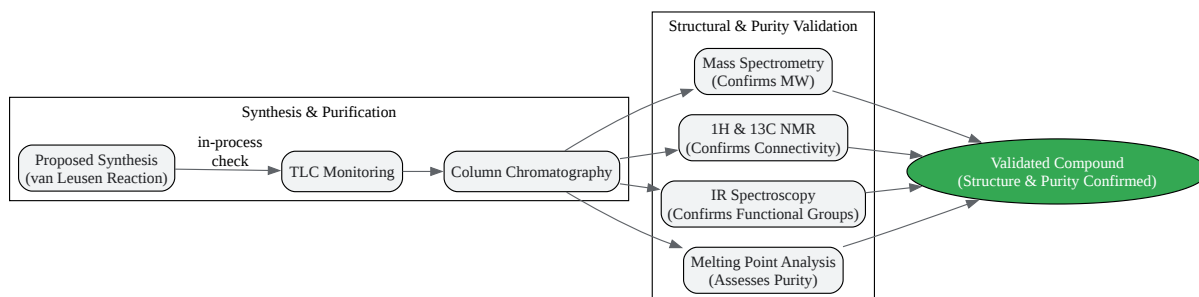


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Caption: Reactivity pathways and potential biological relevance.

Section 5: A Self-Validating Characterization Workflow

To ensure the trustworthiness of the final compound, a self-validating experimental workflow is essential. Each step provides a checkpoint that validates the previous one, culminating in a compound of confirmed structure and high purity.



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Caption: A self-validating workflow from synthesis to final compound.

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